13-Hydroxyoctadeca-2,4,6-trienoic acid
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Overview
Description
13-Hydroxyoctadeca-2,4,6-trienoic acid is a hydroxylated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound is known for its biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Hydroxyoctadeca-2,4,6-trienoic acid can be synthesized through the oxidation of linoleic acid or alpha-linolenic acid. The oxidation process typically involves the use of lipoxygenase enzymes, which introduce oxygen into the fatty acid chain at specific positions. The reaction conditions often include a controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that produce lipoxygenase enzymes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
13-Hydroxyoctadeca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxylipins.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxylipins, reduced fatty acids, and substituted derivatives, each with distinct biological activities .
Scientific Research Applications
13-Hydroxyoctadeca-2,4,6-trienoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bioactive compounds and nutraceuticals
Mechanism of Action
The mechanism of action of 13-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes like cyclooxygenase and lipoxygenase, modulating their activity.
Pathways Involved: It influences pathways related to inflammation and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
13-Hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with similar biological activities.
9-Hydroxyoctadecadienoic acid: Shares structural similarities and biological functions.
13-Hydroxyoctadeca-9,11,15-trienoic acid: Another member of the oxylipin family with distinct biological roles
Uniqueness
13-Hydroxyoctadeca-2,4,6-trienoic acid is unique due to its specific hydroxylation pattern and the resulting biological activities. Its ability to modulate multiple pathways makes it a compound of interest in various fields of research .
Properties
CAS No. |
116959-16-1 |
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Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
13-hydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6,8,10,13,16-17,19H,2-3,5,7,9,11-12,14-15H2,1H3,(H,20,21) |
InChI Key |
LYESOFIGCSDUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCC=CC=CC=CC(=O)O)O |
Origin of Product |
United States |
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